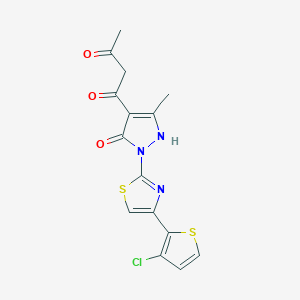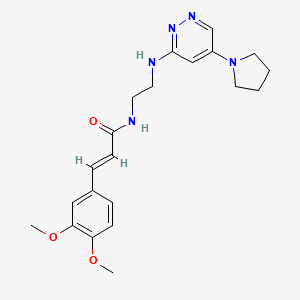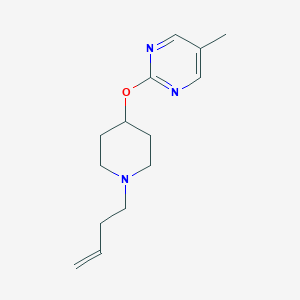
3-(phenylsulfonyl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(phenylsulfonyl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)propanamide" is a chemical entity that appears to be related to a family of compounds with phenylsulfonyl and propanamide groups. These compounds are of interest due to their potential applications in medicinal chemistry and organic synthesis.
Synthesis Analysis
The synthesis of related compounds involves the treatment of N-phenyl-3-(phenylsulfonyl)propanamide with butyllithium to afford a dianion, which can then react with aldehydes and ketones to provide stable γ-hydroxy amides. These amides can be further converted to 5-alkyl-2(5H)-furanones, which have been prepared in both optically active forms . Additionally, the synthesis of N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides has been described, which involves the reaction of 1-phenyl-1H-oxepino[4,3-c]pyrazole-4(8H),6(7H)-dione with aromatic primary amines .
Molecular Structure Analysis
The molecular structure of compounds in this family can be complex, with significant differences in conformation observed in crystallographic studies. For example, N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides have shown notable conformational differences in the solid state, which are not driven by steric effects within the molecular arrangements .
Chemical Reactions Analysis
The chemical reactivity of these compounds includes the ability to undergo various transformations. For instance, the reaction of N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride with nitriles and acetylenes in the presence of aluminum chloride leads to the formation of 1-methyl-3-phenyl-1H-1,2,4-triazoles and -pyrazoles . Moreover, a tandem reaction involving propargyl alcohol and N-sulfonylhydrazone has been developed for the synthesis of 4-methylene-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole, which serves as an intermediate for further chemical transformations .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "3-(phenylsulfonyl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)propanamide" are not detailed in the provided papers, related compounds exhibit a range of activities. Some N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides have shown platelet antiaggregating activity in vitro, as well as moderate anti-inflammatory, analgesic, and antipyretic activities in animal models . Additionally, a series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines have been evaluated for their antiviral activity against a panel of RNA and DNA viruses, showing marked improvement in potency and selectivity compared to reference inhibitors .
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
A novel series of pyrazolopyrimidines, incorporating phenylsulfonyl groups, demonstrated significant antimicrobial activity, outperforming reference drugs in certain cases. This highlights the compound's potential as a basis for developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019). Additionally, the study on addition-rearrangement reactions involving arylsulfonyl isocyanates with dihydropyrans, including structures similar to 3-(phenylsulfonyl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)propanamide, provides insights into selective synthesis strategies for functionalized piperidones, which could be useful in medicinal chemistry applications (Jao et al., 1996).
Heterocyclic Compound Synthesis
The synthesis of 4-methylene-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole from propargyl alcohol and N-sulfonylhydrazone demonstrates an efficient strategy for producing dihydropyrazoles, indicating a pathway for generating compounds with potential biological activity (Zhu et al., 2011).
Antimicrobial Additive for Surface Coating
A study integrating heterocyclic compounds, including 3-((4-bromophenyl)diazenyl)-5-(methylthio)-6-(phenylsulfonyl)pyrazolo-[1,5-a]pyrimidine, into polyurethane varnish and printing ink paste revealed very good antimicrobial effects. This suggests the potential for these compounds to be used as antimicrobial additives in surface coatings, enhancing both the physical and mechanical resistances of the varnish formulations (El‐Wahab et al., 2015).
Biochemical Studies and Drug Metabolism
The biocatalysis application to drug metabolism, specifically the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis, provides a novel approach for producing significant quantities of metabolites. This method supports full structural characterization of metabolites and can serve as analytical standards during clinical investigations, enhancing our understanding of drug metabolism and potential therapeutic effects (Zmijewski et al., 2006).
Antiviral Evaluation and SAR Studies
The design and synthesis of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines and their evaluation for antiviral activity against a range of viruses highlight the potential therapeutic applications of phenylsulfonyl derivatives. These studies offer a basis for developing new antiviral agents with improved potency and selectivity, contributing to the treatment of viral infections (Desideri et al., 2019).
properties
IUPAC Name |
3-(benzenesulfonyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4S/c23-20(11-16-27(24,25)19-9-5-2-6-10-19)22-17-21(12-14-26-15-13-21)18-7-3-1-4-8-18/h1-10H,11-17H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXGBHDOIJSMCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3000958.png)
![7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B3000959.png)
![8-Cyclobutanecarbonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B3000961.png)


![2-(((Benzyloxy)carbonyl)amino)-7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B3000966.png)
![7-Chloro-2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B3000967.png)
![3-(4-Fluorophenyl)-5-{1-[(2-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B3000972.png)
![(Z)-3-[3-bromo-5-methoxy-4-[(2-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B3000973.png)

![N-allyl-6-(4-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)nicotinamide](/img/structure/B3000975.png)

![8-(3,4-Dimethoxybenzoyl)-6-[(3-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B3000977.png)
![6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3000979.png)